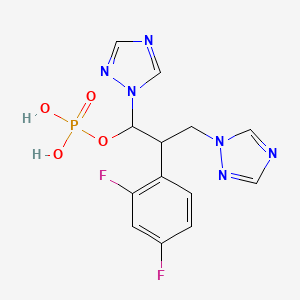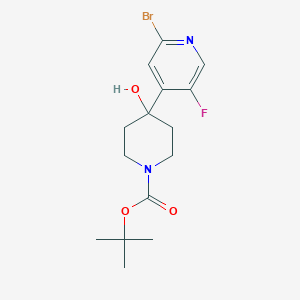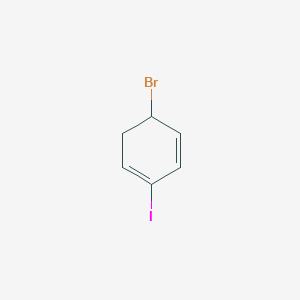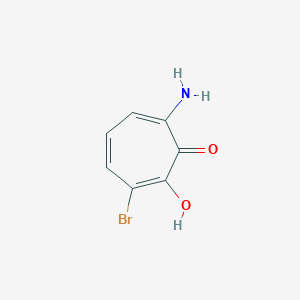
7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one: is an organic compound with a unique structure characterized by a seven-membered ring with conjugated double bonds, a hydroxyl group, an amino group, and a bromine atom. This compound is a derivative of tropone, which is known for its non-benzenoid aromatic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of bromine in an organic solvent such as chloroform or carbon tetrachloride, followed by amination using ammonia or an amine under controlled temperature and pH conditions .
Industrial Production Methods: This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-bromo-2-oxo-cyclohepta-2,4,6-trien-1-one.
Reduction: Formation of 7-amino-2-hydroxycyclohepta-2,4,6-trien-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology and Medicine: In biology and medicine, this compound is studied for its potential biological activities. It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of 7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with cellular components. The amino and hydroxyl groups allow it to form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal functions. The bromine atom can participate in halogen bonding, further enhancing its binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
Tropone: The parent compound, which lacks the amino and bromine substituents.
Uniqueness: this compound is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
101083-97-0 |
|---|---|
Formule moléculaire |
C7H6BrNO2 |
Poids moléculaire |
216.03 g/mol |
Nom IUPAC |
7-amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6BrNO2/c8-4-2-1-3-5(9)7(11)6(4)10/h1-3H,(H3,9,10,11) |
Clé InChI |
WKRRRHKHWKZDKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=O)C(=C1)N)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





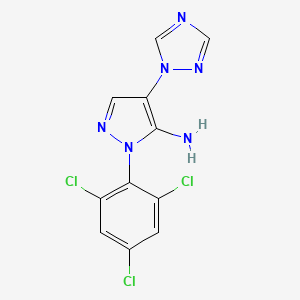


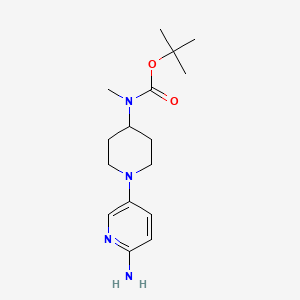
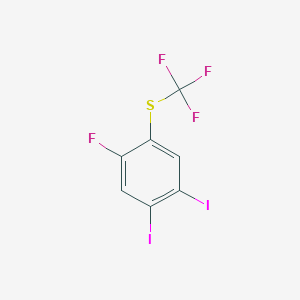
![[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] 2,2,2-trifluoroacetate](/img/structure/B14063640.png)


